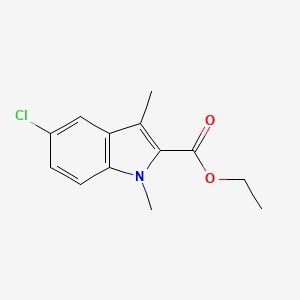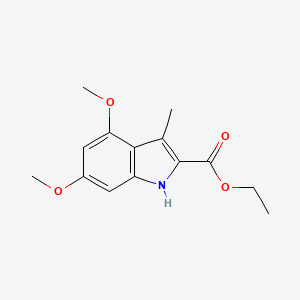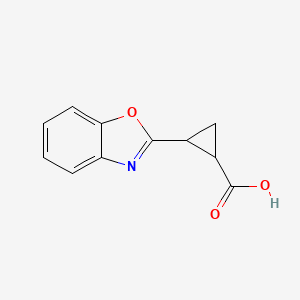![molecular formula C13H22N2O3 B1326814 2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid CAS No. 1142215-33-5](/img/structure/B1326814.png)
2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C13H22N2O3 and its molecular weight is 254.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioactivity and Synthesis
Cyclopropanecarboxylic acid derivatives, including structures similar to 2,2-dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid, are pivotal in the development of compounds with significant biological activities. Research indicates that cyclopropanecarboxylic acid and its dimethyl variant serve as leading compounds due to their inherent bioactivity. For instance, the synthesis of N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas revealed compounds with exceptional herbicidal and fungicidal activities, highlighting the potential of cyclopropane derivatives in agricultural applications (L. Tian, Jie Song, Jing Wang, Bin Liu, 2009).
Hapten Synthesis
In the pharmaceutical domain, cyclopropane-containing compounds, akin to the specified chemical, have been employed in hapten synthesis for potent pharmaceuticals. An example is the synthesis of a potential hapten for a potent platelet-activating factor (PAF) receptor antagonist, showcasing the application of cyclopropane carboxyl derivatives in enhancing the understanding of drug pharmacokinetics and facilitating the development of assays for drug monitoring (S. Miyazawa, K. Okano, T. Kawahara, Y. Machida, I. Yamatsu, 1992).
Cyclopropanation and Ring Expansion Studies
Enantioselective Synthesis
Moreover, cyclopropane derivatives are instrumental in enantioselective synthesis, which is crucial for creating drugs with specific biological activities. For instance, the enantioselective chemoenzymatic synthesis of 1-amino 2-methylcyclopropane carboxylic acids from racemic 2-methylcyclopropane dicarboxylic acid dimethyl ester showcases the application of cyclopropane derivatives in producing enantiomerically pure compounds for pharmaceutical use (F. Lugano, J. Monteiro, C. Fliche, J. Braun, F. Goffic, 1992).
Propiedades
IUPAC Name |
2,2-dimethyl-3-(4-methyl-1,4-diazepane-1-carbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2)9(10(13)12(17)18)11(16)15-6-4-5-14(3)7-8-15/h9-10H,4-8H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYGRMHIKHASHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCCN(CC2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)
![N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B1326732.png)
![[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine](/img/structure/B1326735.png)


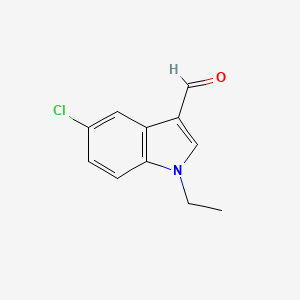
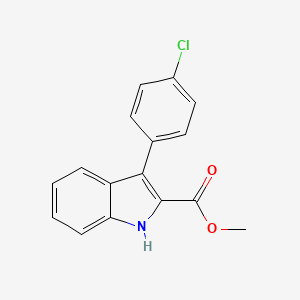

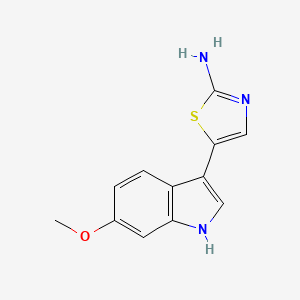
![ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B1326772.png)
